Methyl (13E,16E,19E)-docosa-13,16,19-trienoate, also known as methyl docosa-13,16,19-trienoate, is a fatty acid ester derived from docosahexaenoic acid. This compound is characterized by its three double bonds located at the 13th, 16th, and 19th carbon positions of the carbon chain. It is classified under the category of polyunsaturated fatty acids and is notable for its potential health benefits and applications in nutrition and biochemistry.
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate can be sourced from various marine organisms, particularly algae and fish oils. These sources are rich in omega-3 fatty acids, which are essential for human health. The compound can also be synthesized through chemical processes in laboratory settings.
The compound is classified as:
The synthesis of methyl (13E,16E,19E)-docosa-13,16,19-trienoate can be achieved through several methods:
In chemical synthesis, the reaction typically requires:
The molecular structure of methyl (13E,16E,19E)-docosa-13,16,19-trienoate features a long hydrocarbon chain with three cis double bonds. The structural formula can be represented as follows:
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate participates in various chemical reactions typical of unsaturated fatty acids:
For example:
The mechanism of action for methyl (13E,16E,19E)-docosa-13,16,19-trienoate primarily involves its role in biological systems as a precursor for bioactive lipids. Upon ingestion:
Research indicates that polyunsaturated fatty acids like methyl (13E,16E,19E)-docosa-13,16,19-trienoate may have anti-inflammatory properties and contribute to cardiovascular health by modulating lipid profiles.
Studies have shown that methyl (13E,16E,19E)-docosa-13,16,19-trienoate exhibits significant antioxidant activity when tested against free radicals.
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate has several applications in scientific research:
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is the methyl ester derivative of the free fatty acid 13,16,19-docosatrienoic acid (C22:3 ω-3), a rare polyunsaturated fatty acid (PUFA) not typically observed in standard phospholipid pools [2] [3]. This compound is primarily biosynthesized via the elongation and desaturation of shorter-chain ω-3 precursors (e.g., α-linolenic acid) within microalgae. Euglena gracilis, a protist with both plant-like and animal-like characteristics, serves as a key biological source for studying these pathways due to its unique enzymatic machinery [1].
In vivo labeling studies in E. gracilis using radiolabeled [2-¹⁴C]-docosapentaenoic acid (DPA, 22:5Δ7,10,13,16,19) confirmed efficient Δ4-desaturation activity, directly converting C22:5 to C22:6 (docosahexaenoic acid, DHA). This established E. gracilis as a model organism for isolating Δ4-desaturases capable of modifying C22 substrates [1]. Though docosatrienoate itself is not a direct product of Δ4-desaturation, its formation relies on analogous elongation/desaturation steps. The organism’s metabolic flexibility allows accumulation of unusual PUFAs like 13,16,19-docosatrienoic acid, which can be esterified to form methyl derivatives [1] [8].
Table 1: Microalgal Sources of C22 Polyunsaturated Fatty Acid Derivatives
Organism | PUFA Produced | Key Enzymes | Efficiency |
---|---|---|---|
Euglena gracilis | DHA, Docosatrienoic acid | Δ4-desaturase, elongases | High (DPA→DHA) |
Thraustochytrium | DHA | Δ4-desaturase | High |
Schizochytrium | DHA | PKS pathway (non-desaturase) | None (for Δ4) |
The biosynthesis of C22:3 ω-3 derivatives involves two core enzymatic processes: elongation and desaturation. In E. gracilis, a front-end desaturase with Δ4-regioselectivity plays a central role in PUFA modification. This enzyme requires specific structural features in its substrates:
Heterologous expression of the E. gracilis Δ4-desaturase in yeast demonstrated its ability to convert docosapentaenoic acid (DPA, 22:5Δ7,10,13,16,19) to DHA (22:6Δ4,7,10,13,16,19). Notably, this enzyme also efficiently desaturated C16 fatty acids, indicating broader substrate flexibility beyond C22 PUFAs [1]. For docosatrienoic acid biosynthesis, the pathway likely involves:
Table 2: Substrate Specificity of Δ4-Desaturase from Euglena gracilis
Substrate | Product | Conversion Efficiency | Structural Requirement |
---|---|---|---|
22:5Δ7,10,13,16,19 (DPA) | 22:6Δ4,7,10,13,16,19 (DHA) | High (≥80%) | Δ7-double bond |
16:1Δ9 (Palmitoleic acid) | 16:2Δ4,9 | Moderate (40–60%) | Δ9-double bond |
22:3Δ13,16,19 (Docosatrienoic acid) | Not applicable | Not tested | N/A |
Phospholipid context is critical for desaturase activity. Positional analysis of phosphatidylcholine (PC) in E. gracilis revealed Δ4-desaturated products (e.g., DHA) were concentrated at the sn-2 position (20-fold higher than sn-1) [1]. This implies that methyl docosatrienoate biosynthesis likely occurs in a phospholipid-dependent microenvironment before release and esterification.
Table 3: Chemical Identifiers of Methyl (13E,16E,19E)-docosa-13,16,19-trienoate
Property | Value |
---|---|
Systematic Name | Methyl (13E,16E,19E)-docosa-13,16,19-trienoate |
CAS Number | 108698-01-7 |
Molecular Formula | C₂₃H₄₀O₂ |
Molecular Weight | 348.563 g/mol |
Synonyms | cis-13,16,19-Docosatrienoic acid methyl ester; Methyl docosa-13,16,19-trienoate |
Lipid Shorthand | C22:3 ω-3 ME |
Biological Activity | Inhibits [³H]-LTB4 binding to neutrophils (IC₅₀ ~5 μM) |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5